molecular formula C13H13ClN2O2 B14063237 4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine

4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine

Cat. No.: B14063237
M. Wt: 264.71 g/mol
InChI Key: DKFPLFXKZBPHCM-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

    4-Chloro-6-methoxy-2-methylquinoline: Similar in structure but with a quinoline ring instead of a pyrimidine ring.

    4-Chloro-6-ethoxy-2-methylquinoline: Similar but with an ethoxy group instead of a methoxy group.

    4-Chloro-7-methoxy-2-methylquinoline: Similar but with a methoxy group at a different position.

Uniqueness: 4-Chloro-6-methoxy-2-(4-methoxybenzyl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxybenzyl groups provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-6-methoxy-2-[(4-methoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C13H13ClN2O2/c1-17-10-5-3-9(4-6-10)7-12-15-11(14)8-13(16-12)18-2/h3-6,8H,7H2,1-2H3

InChI Key

DKFPLFXKZBPHCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)OC

Origin of Product

United States

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